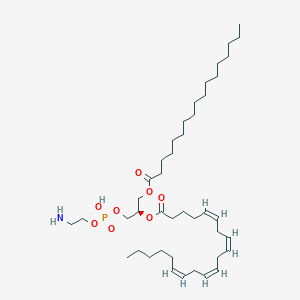

1-heptadecanoyl, 2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

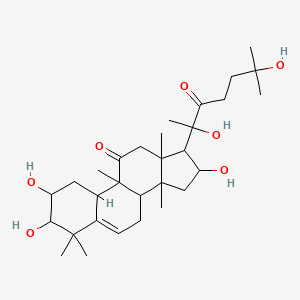

1-heptadecanoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the acyl groups at positions 1 and 2 are specified as heptadecanoyl and arachidonoyl respectively. It derives from a heptadecanoic acid and an arachidonic acid. It is a tautomer of a 1-heptadecanoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine zwitterion.

Applications De Recherche Scientifique

Analytical Techniques

High Performance Liquid Chromatography and Mass Spectrometry : This compound has been studied for its physical and chemical properties using high performance liquid chromatography and fast atom bombardment mass spectrometry. These methods help in understanding its molecular structure, including branching and double bonds in its fatty acyl chains (Dasgupta et al., 1987).

Characterization in Biological Materials : The structural analysis of similar phospholipids has been performed using chromatography and mass spectrometry in biological materials like snail kidney, providing insights into its novel species and content in healthy tissues (Chen, Carvey, Li, 1999).

Thermodynamic and Structural Properties

Monolayer Formation and Thermodynamic Properties : The compound's capability to form stable monolayers at the air/water interface and its thermodynamic properties have been characterized, providing insights into its potential applications in creating biomimetic structures (Bringezu, Brezesinski, Möhwald, 1998).

Phase Properties in Lipid Bilayers : Studies have been conducted on the phase properties of phosphatidylethanolamine bilayers, revealing important information about the compound's mixing properties, domain formation, and effect on lipid bilayer structures (Ahn, Yun, 1999).

Molecular Dynamics in Bilayer Structures : Investigation into the dynamical behavior of phosphatidylethanolamines in bilayer structures, including this compound, has been done using NMR spectroscopy, shedding light on their acyl chain dynamics and phase transitions (Perly, Smith, Jarrell, 1985).

Synthesis and Application in Biological Studies

Chemical Synthesis for Research : The chemical synthesis and characterization of this compound and similar phospholipids have been explored, providing a foundation for its use in various biological and membrane studies (Abdelmageed et al., 1990).

Application in Fluorescence Microscopy : The compound has been utilized in fluorescence microscopy studies of lipid membranes, offering insights into how fluorescent labels might alter membrane behavior (Skaug, Longo, Faller, 2009).

Biological Membrane Modeling

Model Membrane Studies : The compound has been used in calorimetric studies of model membranes, contributing to the understanding of lipid interactions and miscibility in membrane biophysics (Lin, Li, Brumbaugh, Huang, 1995).

Phospholipid Langmuir−Blodgett Films : Its use in the creation of Langmuir−Blodgett films for modeling biological membranes has been elaborated, providing insights into the topography and stability of these films (Solletti et al., 1996).

Immobilized Artificial Membrane Chromatography : A phospholipid-based monolith, including compounds like this one, has been developed for studying drug-membrane interactions, expanding the types of immobilized artificial membrane stationary phases (Zhu et al., 2021).

Propriétés

Formule moléculaire |

C42H76NO8P |

|---|---|

Poids moléculaire |

754 g/mol |

Nom IUPAC |

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-heptadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C42H76NO8P/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43)38-48-41(44)34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h11,13,17,19,21,23,27,29,40H,3-10,12,14-16,18,20,22,24-26,28,30-39,43H2,1-2H3,(H,46,47)/b13-11-,19-17-,23-21-,29-27-/t40-/m1/s1 |

Clé InChI |

PWFGSGJBCRORHV-DVHMRFIGSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |

SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |

SMILES canonique |

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-amino-1-[[1-[[9-benzyl-15-butan-2-yl-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[2-[[2-[[3-hydroxy-2-[[3-methyl-2-(5-methylhexanoylamino)butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B1231343.png)

![N-[3-(dimethylsulfamoyl)-4-methylphenyl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B1231348.png)

![2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylic acid O3-ethyl ester O5-[(4-nitrophenyl)methyl] ester](/img/structure/B1231352.png)

![5-Ethoxy-3-methyl-2-benzofurancarboxylic acid [1-(carbamoylamino)-3-methyl-1-oxobutan-2-yl] ester](/img/structure/B1231355.png)

![4-[4-(4-Methyl-2-quinolinyl)phenyl]morpholine](/img/structure/B1231357.png)